molecular formula C30H23Cl2NO4 B8179461 N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine

N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine

Cat. No.: B8179461
M. Wt: 532.4 g/mol
InChI Key: NICMSKYPTSUYKV-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is a modified amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the 3,4-dichlorophenyl substituent on the phenylalanine side chain introduces steric bulk and hydrophobicity. This compound is particularly valuable for incorporating aromatic, halogenated residues into peptides, which can influence peptide stability, binding interactions, and biological activity .

Properties

IUPAC Name

(2S)-3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICMSKYPTSUYKV-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Phenylalanine Derivatives

The introduction of chlorine atoms at the 3,4-positions of the phenyl ring is typically achieved via electrophilic aromatic substitution. A modified Ullmann coupling or direct chlorination using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃) has been reported for analogous compounds. For N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine, the dichlorophenyl group is often pre-installed before Fmoc protection to avoid side reactions.

Example Protocol :

  • Starting Material : 4-(3,4-Dichlorophenyl)-L-phenylalanine is synthesized by reacting L-phenylalanine with 3,4-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

  • Yield : 68–72% after purification via reversed-phase HPLC.

Fmoc Protection of the Amino Group

The Fmoc group is introduced under mild basic conditions to prevent racemization. A standard method involves treating 4-(3,4-dichlorophenyl)-L-phenylalanine with Fmoc-Osu (9-fluorenylmethyloxycarbonyl succinimide) in dimethylformamide (DMF) containing 10% diisopropylethylamine (DIEA).

Optimized Conditions :

  • Reagents : Fmoc-Osu (1.2 eq), DIEA (2 eq), DMF (0.1 M).

  • Reaction Time : 4 hours at 25°C.

  • Workup : Precipitation in cold diethyl ether, followed by filtration and drying.

  • Purity : >95% (HPLC).

Industrial-Scale Production Considerations

Large-Scale Deprotection and Coupling

Industrial protocols emphasize cost efficiency and scalability. Automated solid-phase peptide synthesizers (SPPS) are employed for batches >100 g, with the following parameters:

StepConditionsYield (%)Purity (%)
Fmoc Deprotection20% piperidine/DMF, 2 × 10 min9899
Resin Loading0.6 mmol/g Wang resin9597
Final CleavageTFA/H₂O/TIS (95:2.5:2.5), 2 h9094

Purification Strategies

  • Chromatography : C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >99% purity.

  • Crystallization : Ethanol/water (7:3) at −20°C yields crystalline product suitable for pharmaceutical applications.

Analytical Characterization

Structural Confirmation

  • NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc), 7.72–7.68 (m, 2H, Ar-Cl), 7.43–7.32 (m, 6H, Fmoc + Ar-Cl).

  • Mass Spectrometry : ESI-MS [M+H]<sup>+</sup> calculated for C₂₄H₁₉Cl₂NO₄: 456.08; observed: 456.1.

Chiral Integrity

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1 mL/min. Retention time: 12.7 min (ee >99%).

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Solution : Use low temperatures (0–5°C) and shorten reaction times (<6 h).

Byproduct Formation

  • Dipeptide Adducts : Result from incomplete Fmoc cleavage. Mitigated by double deprotection cycles (2 × 10 min piperidine treatment).

  • Oxidation : 3,4-Dichlorophenyl group susceptibility to oxidation requires inert atmosphere (N₂/Ar) during storage.

Comparative Analysis of Methods

MethodScale (g)Yield (%)Purity (%)Cost ($/g)
SPPS (Automated)100–50085–9094–97120–150
Solution-Phase10–5070–7590–95200–250
Hybrid (SPPS + Soln)50–10080–8592–96150–180

Data synthesized from.

Recent Advancements

Enzymatic Fmoc Deprotection

Novel lipases (e.g., Candida antarctica Lipase B) enable selective Fmoc removal under aqueous conditions, reducing waste from piperidine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group that allows for the selective deprotection of amino acids during peptide assembly.

Case Study: Peptide Therapeutics

In a study focused on synthesizing peptides with enhanced biological activity, researchers utilized this compound to incorporate chlorinated phenylalanine residues into therapeutic peptides. This modification improved the binding affinity of the peptides to their target receptors, demonstrating the utility of this compound in developing more effective peptide-based drugs .

Medicinal Chemistry

The incorporation of this compound into drug candidates has been explored for its potential therapeutic effects. The chlorinated phenyl group can influence the pharmacokinetic properties of compounds, enhancing their efficacy and selectivity.

Case Study: Anticancer Agents

Research has shown that peptides containing this compound exhibit cytotoxic effects against certain cancer cell lines. In vitro studies demonstrated that these modified peptides could induce apoptosis in cancer cells more effectively than their non-chlorinated counterparts .

Biochemical Probes

This compound has been employed as a biochemical probe to study protein interactions and functions due to its ability to mimic natural amino acids while introducing unique structural features.

Case Study: Protein Interaction Studies

In a study examining protein-ligand interactions, scientists used this compound to modify proteins. The introduction of this compound allowed researchers to track conformational changes in proteins upon ligand binding using fluorescence resonance energy transfer (FRET) techniques .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block in SPPSEnhanced binding affinity in therapeutic peptides
Medicinal ChemistryModification for improved pharmacokineticsAnticancer agents with increased cytotoxicity
Biochemical ProbesStudying protein interactionsTracking conformational changes in proteins

Mechanism of Action

The mechanism of action of N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions. The 3,4-dichlorophenyl group can interact with specific molecular targets, influencing the biological activity of the resulting peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine with other Fmoc-protected phenylalanine derivatives, highlighting substituent-driven differences:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Characteristics
This compound 3,4-dichlorophenyl 537.3 177966-59-5 High hydrophobicity; enhanced steric bulk for peptide aggregation studies .
N-Fmoc-4-chloro-L-phenylalanine 4-chloro 421.9 175453-08-4 Moderate hydrophobicity; common in introducing chlorinated residues .
N-Fmoc-4-bromo-L-phenylalanine 4-bromo 466.3 198561-04-5 Heavy atom for X-ray crystallography; potential halogen bonding .
N-Fmoc-4-fluoro-L-phenylalanine 4-fluoro 405.4 169243-86-1 Electron-withdrawing group; alters peptide conformational dynamics .
N-Fmoc-4-methoxy-L-phenylalanine 4-methoxy 417.5 77128-72-4 Improved solubility due to methoxy group; used in hydrophilic peptide design .
N-Fmoc-4-azido-L-phenylalanine 4-azido 428.5 163217-43-4 Enables click chemistry for bioconjugation and labeling .
N-Fmoc-4-nitro-L-phenylalanine 4-nitro 432.4 95753-55-2 Strong electron-withdrawing effect; used in redox-active peptide systems .
This compound
  • Hydrophobic Interactions : The dichlorophenyl group increases peptide aggregation propensity, making it useful for studying amyloid formation or membrane-associated peptides .
  • Biological Activity : Dichlorinated aromatic residues are prevalent in kinase inhibitors and antimicrobial peptides due to enhanced binding to hydrophobic pockets .
N-Fmoc-4-chloro-L-phenylalanine
  • Cost-Effectiveness : Priced at $128.40/g (1g scale), it is more affordable than dichloro/bromo analogs, favoring large-scale synthesis .
  • Versatility : Widely used in peptide libraries for drug discovery .
N-Fmoc-4-bromo-L-phenylalanine
  • Structural Studies : Bromine’s high electron density aids in phasing X-ray diffraction data, critical for resolving peptide structures .
N-Fmoc-4-azido-L-phenylalanine
  • Bioconjugation : Reacts with alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific labeling of peptides .
N-Fmoc-4-methoxy-L-phenylalanine
  • Solubility Enhancement : Methoxy group reduces aggregation, beneficial for soluble peptide therapeutics .

Biological Activity

N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine, commonly referred to as Fmoc-Dcl-Phe, is a modified amino acid that has garnered attention in the field of peptide synthesis and drug development. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of its phenyl ring, which significantly influences its biological activity and interactions with various biological targets.

Fmoc-Dcl-Phe has a molecular formula of C24H19Cl2NO4C_{24}H_{19}Cl_2NO_4 and a molecular weight of approximately 456.3 g/mol. The introduction of the dichlorinated structure alters the chemical properties of L-phenylalanine, potentially enhancing its binding affinity and specificity when incorporated into peptides. The synthesis of Fmoc-Dcl-Phe typically involves several steps, including protection of the amino group with Fmoc and subsequent chlorination reactions to introduce the dichloro substituents .

Biological Activity

Peptide Synthesis Applications
Fmoc-Dcl-Phe is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a key building block for creating complex peptides. The presence of the dichloro group can influence the conformation and stability of the resulting peptides, which is crucial for their biological function. Research indicates that modifications in halogenation patterns can significantly affect self-assembly properties and hydrogel formation, which are essential for drug delivery systems .

Binding Affinity Studies
Studies have shown that Fmoc-Dcl-Phe exhibits notable binding affinities to specific receptors and enzymes. For instance, variations in halogenation can alter molecular interactions, impacting biological efficacy. Research has demonstrated that such modifications can enhance self-assembly kinetics, leading to improved hydrogel properties critical for applications in drug delivery .

Case Studies

  • Hydrogel Formation
    A study focused on the self-assembly and hydrogel formation ability of Fmoc-dipeptides found that the introduction of halogenated phenylalanines significantly influenced the morphology of supramolecular nanostructures. The research highlighted how varying halogen patterns could lead to distinct hydrogel properties, enhancing their applicability in biomedical fields .
  • Drug Development
    Another investigation explored the potential use of Fmoc-Dcl-Phe in cancer therapeutics. Peptides synthesized from this modified amino acid were shown to selectively target cancer cells, demonstrating its utility in developing targeted therapies .

Comparative Analysis with Related Compounds

The unique dichlorination pattern at positions 3 and 4 on the phenyl ring distinguishes Fmoc-Dcl-Phe from other related compounds. Below is a comparison table highlighting structural differences and potential applications:

Compound NameHalogenation PatternUnique Features
Fmoc-L-phenylalanineNoneBasic structure without halogen substitutions
Fmoc-2-chloro-L-phenylalanine2-positionSingle chlorine substitution
Fmoc-3-fluoro-L-phenylalanine3-position (Fluorine)Fluorination instead of chlorination
Fmoc-pentafluoro-L-phenylalaninePentachlorinatedMultiple fluorines enhance hydrophobicity
Fmoc-3,4-dichloro-L-phenylalanine 3 & 4 positionsSpecific dichlorination pattern influencing activity

Q & A

Q. What are the key synthetic routes for preparing N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine?

The compound is typically synthesized via Fmoc protection of the amino group of 4-(3,4-dichlorophenyl)-L-phenylalanine. A common method involves reacting the parent amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic solvent system (e.g., dioxane/water) at 0–4°C. The reaction is monitored by TLC or HPLC to ensure complete protection. Post-synthesis, the product is isolated via acid precipitation and purified using reverse-phase HPLC or silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural confirmation relies on mass spectrometry (MS) for molecular weight verification and 1^1H/13^{13}C NMR to resolve the Fmoc group, dichlorophenyl substituents, and backbone stereochemistry. For isotopic labeling studies (e.g., 15^{15}N), NMR sensitivity is enhanced to confirm regioselective incorporation .

Q. What storage conditions are recommended to maintain stability?

Store the compound at 0–6°C in a desiccator under inert gas (argon/nitrogen) to prevent Fmoc deprotection via moisture or light exposure. Long-term stability tests suggest minimal degradation (<2%) over 12 months under these conditions .

Advanced Research Questions

Q. How can solubility challenges be addressed during solid-phase peptide synthesis (SPPS) with this derivative?

The dichlorophenyl group introduces hydrophobicity, leading to poor solubility in standard SPPS solvents (e.g., DMF). Strategies include:

  • Using solvent mixtures (e.g., DMF with 2–5% acetic acid or 1,1,1,3,3,3-hexafluoro-2-propanol).
  • Pre-activating the amino acid with HOBt/DIC to enhance coupling efficiency.
  • Incorporating backbone amide-protecting groups (e.g., pseudoproline dipeptides) to reduce aggregation .

Q. How do steric effects from the dichlorophenyl substituent influence coupling kinetics in SPPS?

Steric hindrance from the 3,4-dichlorophenyl group can slow coupling rates. Kinetic studies using real-time FTIR or conductivity monitoring show that coupling times may need extension (e.g., 2–4 hours vs. 30 minutes for unhindered residues). Double coupling with 3–5 equiv of the derivative is recommended, particularly for sequences prone to aggregation .

Q. How to resolve discrepancies between mass spectrometry and NMR data during characterization?

Discrepancies may arise from isotopic impurities (e.g., 35^{35}Cl/37^{37}Cl splitting in MS) or solvent artifacts in NMR. Mitigation steps include:

  • High-resolution MS (HRMS) to distinguish isotopic clusters.
  • 19^{19}F NMR (if applicable) to detect fluorinated byproducts.
  • Repeating NMR in deuterated DMSO-d6 or CDCl3 to eliminate solvent interference .

Q. What analytical methods are suitable for quantifying residual solvents or deprotection byproducts?

Gas chromatography (GC) with headspace sampling is ideal for detecting volatile solvents (e.g., dioxane, DMF). For Fmoc deprotection byproducts (e.g., dibenzofulvene), reverse-phase HPLC with diode array detection (DAD) at 265–300 nm provides sensitive quantification .

Contradiction Analysis

Q. Conflicting reports on dichlorophenyl group orientation in crystallography studies: How to validate?

X-ray crystallography may show variable orientations due to crystal packing effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model preferred conformations. Pair with solid-state NMR 13^{13}C cross-polarization magic-angle spinning (CP/MAS) to resolve spatial arrangements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.